1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity
The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that incorporates indole and thiophene moieties. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound features a complex arrangement of heterocycles, which often correlate with diverse biological activities. The presence of indole and thiophene rings is significant as these structures are known for their pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds containing indole and thieno[3,2-d]pyrimidine frameworks exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical) cells. The IC50 values for these activities ranged from 0.21 to 0.68 μM, indicating potent activity compared to standard chemotherapeutics like colchicine .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial and Antifungal Properties : In studies assessing antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, the compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . Additionally, antifungal tests against Candida albicans showed effective results using the disc diffusion method.
Microbe | MIC (μg/ml) | Standard Drug |
---|---|---|
E. coli | 50 | Ampicillin |
Pseudomonas aeruginosa | 100 | Ampicillin |
Candida albicans | 100 | Griseofulvin |
Study 1: Indole Derivatives in Oncology
A study published in MDPI highlighted the synthesis of various indole derivatives, including compounds similar to the target molecule. These derivatives were tested for antiproliferative effects against multiple cancer cell lines and exhibited significant activity due to their structural characteristics .
Study 2: Thiophene Derivatives
Research on thiophene-containing compounds revealed that they possess anti-inflammatory and antimicrobial properties. Compounds similar to our target showed efficacy against bacterial strains and were evaluated using both broth dilution and agar diffusion methods .
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13,20H,7-8,10-11,14H2/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIHPXJOIRFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N3O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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